2-(4-ethylphenyl)-5-[(2-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 2-(4-ethylphenyl)-5-[(2-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo-pyrazinone derivative characterized by a bicyclic heteroaromatic core. The pyrazolo[1,5-a]pyrazin-4-one scaffold is substituted at position 2 with a 4-ethylphenyl group and at position 5 with a 2-methylbenzyl moiety.
Properties
IUPAC Name |
2-(4-ethylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-3-17-8-10-18(11-9-17)20-14-21-22(26)24(12-13-25(21)23-20)15-19-7-5-4-6-16(19)2/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULSFPBJKRIZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethylphenyl)-5-[(2-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a member of the pyrazolo[1,5-a]pyrazine class, which has garnered attention for its potential biological activities. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of 2-(4-ethylphenyl)-5-[(2-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one primarily involves its interaction with various biological targets. The compound is believed to act as an enzyme inhibitor, affecting pathways that are crucial in disease states such as cancer. The specific mechanism includes:
- Enzyme Inhibition : The compound binds to active sites of target enzymes, preventing substrate access and inhibiting their catalytic activity.
- Signal Transduction Modulation : By inhibiting specific enzymes involved in signal transduction pathways, the compound may alter cellular responses to external stimuli.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through its enzyme inhibitory effects.
- Antimicrobial Properties : Similar compounds in the pyrazolo series have shown antimicrobial activity; thus, this compound may also possess such properties.
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the biological activity of pyrazolo[1,5-a]pyrazines. Below are summarized findings from relevant research:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer potential of related pyrazolo compounds; demonstrated significant inhibition of tumor cell growth in vitro. |
| Study 2 | Examined antimicrobial properties; found moderate to good activity against various bacterial strains. |
| Study 3 | Evaluated structure-activity relationships (SAR); identified key functional groups that enhance biological activity. |
Synthesis and Characterization
The synthesis of 2-(4-ethylphenyl)-5-[(2-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions starting from commercially available precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrazin-4-one Derivatives
Structure-Activity Relationships (SAR)
- Electron-Donating vs. Electron-Withdrawing Groups :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
